N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17-12-10-11(19-18(22)16-6-3-9-23-16)7-8-14(12)24-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKRKSLUZRCGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenols and 2-Halobenzaldehydes
A widely adopted method involves reacting substituted 2-aminophenols with 2-halobenzaldehydes under basic conditions. Microwave-assisted synthesis enhances efficiency:
- Reaction Conditions :
Mechanism : Nucleophilic aromatic substitution (SNAr) followed by cyclization forms the oxazepine ring.
Intramolecular Denitrocyclization
For nitro-containing precursors, denitrocyclization offers a high-yield pathway:
- Procedure :
Advantage : Avoids halogenated intermediates, reducing purification complexity.
Palladium-Catalyzed Cyclization
Palladium-mediated cross-coupling enables regioselective ring closure:
- Conditions :
Integrated Synthetic Routes
Combining core formation and amidation steps streamlines production:
One-Pot Sequential Synthesis
Reductive Amination Pathway
For substrates with nitro groups:
- Reduce nitro to amine using H₂/Pd-C.
- Couple with furan-2-carboxylic acid via EDC/HOBt.
Comparative Analysis of Methods
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).
- Characterization :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Dibenzo[b,f][1,4]thiazepine Derivatives
Compounds such as N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5,5-dioxide (49) () and 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) () feature a thiazepine core (sulfur atom at position 1) instead of oxazepine (oxygen atom).
Dibenzo[b,f][1,4]oxazepine Derivatives
- N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () replaces the furan-2-carboxamide with a trifluoromethylbenzamide group. The CF₃ group enhances metabolic resistance and hydrophobic interactions, as seen in its higher molecular weight (MW = 415.33 g/mol) compared to the target compound .
- 10-Ethyl-N-[(furan-2-yl)methyl]-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide () features an ethyl group at position 10 and a furan-2-ylmethyl substituent. Its logP (3.45) and hydrogen-bond acceptor count (6) suggest improved membrane permeability relative to the target compound .
Carboxamide vs. Acetamide Derivatives
- 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (10) () and N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide (8c) () utilize acetamide linkers with fluorophenyl groups. The fluorine atom enhances binding via dipole interactions, as evidenced by the high yield (83%) of 8c .
- 2-(3-Methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (F731-0192) () introduces a phenoxyacetamide group, increasing molecular weight (374.39 g/mol) and polar surface area (≈54 Ų), which may reduce blood-brain barrier penetration compared to the target compound .
Data Tables: Structural and Physicochemical Comparison
Pharmacological and Functional Insights
- D2 Dopamine Receptor Antagonism : Thiazepine derivatives (e.g., compounds 29–32 in ) show selective D2 receptor binding (HRMS-confirmed purity), suggesting the target compound may share CNS activity but with altered selectivity due to its oxazepine core .
- Metabolic Stability : The trifluoromethyl group in ’s compound and the ethyl group in ’s analog enhance metabolic resistance, whereas the furan-2-carboxamide in the target compound may increase susceptibility to oxidative metabolism .
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a complex organic compound belonging to the family of dibenzo[b,f][1,4]oxazepines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will detail its synthesis, biological activity, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the dibenzo[b,f][1,4]oxazepine core through cyclization reactions.
- Introduction of the furan-2-carboxamide group via substitution reactions.
Reaction Conditions
The synthesis often requires:
- Strong acids or bases
- High temperatures
- Specific catalysts to facilitate the reactions
These conditions are crucial for achieving high yields and purity of the final product .
Antimicrobial Activity
Research indicates that compounds related to dibenzo[b,f][1,4]oxazepines exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results.
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 85% |
| Compound B | S. aureus | 78% |
These results suggest that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation in various human cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies revealed that this compound significantly inhibited the growth of ovarian carcinoma (PA1) and prostate carcinoma (PC3) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PA1 | 15 |
| PC3 | 20 |
The mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation .
Neuroprotective Activity
Neuroprotective effects have also been observed with this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis at low concentrations.
The neuroprotective activity is likely due to its antioxidative properties, which help mitigate cellular damage caused by reactive oxygen species (ROS).
Toxicity Studies
Despite its promising biological activities, toxicity assessments are essential for understanding the safety profile of this compound. Studies on zebrafish embryos have indicated that while some derivatives exhibit low toxicity levels, others may pose risks at higher concentrations .
Q & A
(Basic) What are the standard synthetic routes for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide?
The synthesis typically involves a multi-step protocol:
- Core formation : The dibenzo[b,f][1,4]oxazepin-11-one core is synthesized via Friedel-Crafts cyclization of precursors like 2-(N-phenyl-N-tosylamino)phenylacetic acid, using AlCl₃ in dichloromethane or toluene .
- Functionalization : The furan-2-carboxamide group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 2-amino-dibenzooxazepinone with activated furan-2-carboxylic acid derivatives (e.g., acyl chlorides) under controlled pH and temperature .
- Purification : Column chromatography and recrystallization are used for intermediates, while HPLC and NMR confirm final product purity (>98%) .
(Advanced) How can researchers optimize reaction yields during synthesis?
Key optimization strategies include:
- Catalyst selection : AlCl₃ or P₂O₅ in Friedel-Crafts reactions improves cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while dichloromethane minimizes side reactions .
- Temperature control : Low temperatures (0–5°C) reduce byproduct formation during amide coupling.
- Intermediate characterization : Mid-reaction NMR or LC-MS monitors progress, enabling timely adjustments .
(Basic) What analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., furan C-H at δ 6.5–7.5 ppm, amide carbonyl at ~170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects residual solvents .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 367.12) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in single crystals .
(Advanced) How should researchers address contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or mechanism claims may arise from:
- Assay variability : Differences in cell lines (e.g., HMEC-1 vs. THP-1), incubation times, or solvent carriers (DMSO vs. ethanol) .
- Structural analogs : Compare activity of the target compound with close analogs (e.g., BT2 vs. BT3 in ICAM-1 inhibition studies) to identify critical functional groups .
- Validation : Replicate assays with orthogonal methods (e.g., flow cytometry and ELISA for protein expression) and include positive controls (e.g., known JAK inhibitors) .
(Basic) What biological activities are associated with this compound?
- Anti-inflammatory : The dibenzooxazepine core inhibits IL-1β-induced ICAM-1/VCAM-1 expression in endothelial cells, reducing leukocyte adhesion .
- JAK/STAT modulation : Structural analogs (e.g., SPC-9766) show activity in epilepsy and stroke models, suggesting potential CNS applications .
- Antimicrobial : Furan-2-carboxamide derivatives exhibit activity against Gram-positive bacteria via sulfonamide-like enzyme inhibition .
(Advanced) What in vivo models are suitable for efficacy testing?
- Collagen-induced arthritis (CIA) : Evaluates anti-inflammatory effects via joint swelling and cytokine profiling .
- Kainic acid-induced seizures : Tests anticonvulsant potential in epilepsy models, requiring pharmacokinetic studies to confirm blood-brain barrier penetration .
- Murine sepsis models : Assesses antimicrobial efficacy through survival rates and bacterial load measurements .
(Basic) How does solubility impact experimental design?
- Solvent selection : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (1–5 mg/mL). For in vitro assays, maintain DMSO concentrations <0.1% to avoid cytotoxicity .
- Formulation : Use cyclodextrins or liposomal encapsulation for in vivo studies to enhance bioavailability .
(Advanced) What computational methods predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger models binding to JAK2 or ICAM-1 active sites, guided by structural analogs (e.g., BT2) .
- Molecular dynamics (MD) : Simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories.
- QSAR modeling : Predicts activity of derivatives by correlating electronic descriptors (e.g., logP, H-bond donors) with assay data .
(Basic) What safety precautions are required during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential dust/volatile byproducts .
- Waste disposal : Neutralize acidic/basic waste before aqueous disposal .
(Advanced) How can researchers resolve conflicting spectroscopic data?
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with X-ray data .
- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous peaks in complex spectra .
- Theoretical calculations : DFT-based NMR chemical shift predictions (e.g., Gaussian09) resolve stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
